1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-methylpyrazole-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(6)3(5)2-7-8;;/h2H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMJIWCCWFIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21616-59-1 | |
| Record name | 4,5-Diamino-1-methylpyrazole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021616591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-DIAMINO-1-METHYLPYRAZOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03FK8ORW3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of 3,5-Dibromo-4-nitropyrazole
The synthesis begins with 3,5-dibromo-4-nitropyrazole (IV), a stable intermediate amenable to regioselective alkylation. Two primary methods are employed:
Method I (Dimethylformamide-Mediated Alkylation):
A solution of 3,5-dibromo-4-nitropyrazole in anhydrous dimethylformamide (DMF) is treated with sodium hydride (1.1 eq) under nitrogen atmosphere. A C₁–C₆ alkyl halide (e.g., methyl iodide) is added dropwise, and the mixture is stirred at 80°C for 3 hours. This yields 3,5-dibromo-1-methyl-4-nitropyrazole (II) in 85–90% yield after recrystallization from methylene chloride.
Method II (Aqueous Alkylation):
For hydroxyalkyl or benzyl derivatives, 3,5-dibromo-4-nitropyrazole is dissolved in 2N sodium hydroxide and reacted with alkyl sulfates (e.g., methyl sulfate) at room temperature for 15 hours. The product precipitates and is vacuum-dried, achieving 75–80% yield.
| Parameter | Method I | Method II |
|---|---|---|
| Solvent | Anhydrous DMF | Aqueous NaOH |
| Temperature | 80°C | 25°C |
| Yield | 85–90% | 75–80% |
| Preferred Alkylating Agent | Methyl iodide | Methyl sulfate |
Amination and Reduction of Nitro Groups
The nitro group at position 4 is reduced to an amine via catalytic hydrogenation. A solution of 3,5-dibromo-1-methyl-4-nitropyrazole (II) in ethanol is treated with 10% palladium on carbon (Pd/C) under hydrogen gas (1 atm) for 4–6 hours. This step produces 1-methyl-4-amino-5-bromopyrazole (III) in 92–95% yield. Subsequent bromine displacement requires ammonia or alkylamines:
Ammonolysis:
Compound III is refluxed with aqueous ammonia (28%) at 100°C for 8 hours, replacing the bromine at position 5 with an amine group. The crude product is purified via vacuum distillation, yielding 1-methyl-4,5-diaminopyrazole (V) in 78% yield.
Alternative Pathway (One-Pot Reduction):
Direct hydrogenation of 3,5-dibromo-1-methyl-4-nitropyrazole using excess hydrogen and a PtO₂ catalyst at 50°C simultaneously reduces both nitro and bromo groups, yielding the diamine in 68% yield.
Salt Formation and Purification
The free base 1-methyl-4,5-diaminopyrazole is converted to its dihydrochloride salt by treatment with hydrochloric acid (2 eq) in ethanol. The mixture is stirred at 0–5°C for 2 hours, precipitating the product as a white crystalline solid. Recrystallization from ethanol/water (1:1) affords the final compound in 98% purity (HPLC) and 89% yield.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Diamine Formation | NH₃ (aq) | 100°C, 8 hr | 78% |
| Salt Formation | HCl (gas) | 0–5°C, 2 hr | 89% |
Comparative Analysis of Traditional vs. Optimized Methods
Early synthetic routes suffered from low yields (<10%) due to poor regioselectivity during alkylation and side reactions during nitration. Modern protocols address these issues through:
- Regioselective Alkylation: Using DMF as a polar aprotic solvent minimizes isomer formation, increasing alkylation efficiency to >85%.
- Catalytic Hydrogenation: Pd/C-mediated reduction avoids over-reduction and ensures >90% conversion of nitro groups.
- One-Pot Methodologies: Combining bromine displacement and nitro reduction reduces purification steps, improving total yield from 40% to 68%.
Challenges and Solutions in Industrial-Scale Synthesis
Isomer Separation
Early methods produced isomeric mixtures (e.g., 3-amino-1-methyl-4-nitropyrazole and 5-amino-1-methyl-4-nitropyrazole), requiring costly chromatography for separation. Current processes circumvent this by using 3,5-dibromo-4-nitropyrazole, which ensures alkylation occurs exclusively at the 1-position due to steric and electronic factors.
Decarboxylation Side Reactions
Older routes involving pyrazole-4-carboxylic acid intermediates faced decarboxylation during nitration, reducing yields to 59%. Switching to bromonitro precursors eliminated this issue, enabling yields >75%.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives of 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride has been studied for its potential applications in several areas:
Medicinal Chemistry
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. In vitro studies indicate effective inhibition of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines. IC50 values have been reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| HeLa (Cervical) | 10.2 |
| A549 (Lung) | 12.3 |
These findings indicate promising cytotoxic effects against cancer cells .
Agricultural Applications
- Fungicidal Activity : Related compounds have demonstrated effectiveness in reducing mycotoxin contamination in crops, targeting harmful fungi such as Fusarium and Aspergillus species .
Chemical Synthesis
- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and chemical processes .
Antimicrobial Efficacy
A study highlighted the synergistic effects of combining 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride with traditional antibiotics like Ciprofloxacin, leading to reduced MICs for both agents, suggesting enhanced antibacterial efficacy.
Cancer Cell Line Studies
In vitro assays on breast and lung cancer cell lines showed that treatment with the compound led to increased apoptosis rates compared to untreated controls, confirmed through flow cytometry analysis .
Summary
1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is a versatile compound with significant applications in medicinal chemistry, agriculture, and chemical synthesis. Its biological activities, particularly against microbial pathogens and cancer cells, highlight its potential as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and broaden its applications across various scientific disciplines.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Other Pyrazole Diamine Salts
A closely related compound is 1-Methyl-1H-pyrazole-4,5-diamine sulfate , which replaces the dihydrochloride counterion with sulfate. The choice of counterion significantly impacts physicochemical properties:
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility compared to sulfates due to stronger ion-dipole interactions.
Comparison with Pyrazole Carboximidamide Derivatives
lists 11 pyrazole carboximidamide derivatives with structural variations, such as aryl substituents (e.g., methoxy, chloro, bromo) at the 5-position and phenyl groups at the 3-position. Key differences include:
- Functional Groups : The target compound features primary amines, whereas carboximidamides have a carboximidamide group (-C(=NH)NH₂) at the 1-position.
- Ring Saturation : Carboximidamide derivatives in are 4,5-dihydro-1H-pyrazoles (partially saturated), while the target compound is fully aromatic.
- Bioactivity : Carboximidamides are often explored for antimicrobial or anticancer properties due to their electron-withdrawing substituents .
Impact of Counterions and Substitution Patterns
The dihydrochloride salt form of 1-Methyl-1H-pyrazole-4,5-diamine offers advantages in handling and reactivity compared to its free base or alternative salts. For instance:
- Reactivity : The protonated amines in the dihydrochloride form may enhance electrophilicity, facilitating nucleophilic substitution reactions.
Biological Activity
1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C4H10Cl2N4
- Molecular Weight : 185.06 g/mol
- Appearance : Light pink powder, soluble in water.
The compound features a pyrazole ring with amino groups at the 4 and 5 positions and a methyl group at the 1 position, contributing to its reactivity and biological activity .
Antimicrobial Properties
Recent studies have demonstrated that 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride exhibits notable antimicrobial activity against various pathogens. For instance:
- In vitro tests revealed effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on certain enzymes:
- It acts as a reversible and non-competitive inhibitor of monoamine oxidases (MAOs), which are important in the metabolism of neurotransmitters .
- Specific derivatives have shown selectivity and potency against MAOs, making them candidates for further pharmacological exploration.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. The findings highlighted:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Excellent |
| 10 | 0.30 | Good |
| Control | >10 | None |
These results indicate that certain derivatives possess strong antimicrobial properties, suggesting potential applications in treating infections caused by multi-drug resistant (MDR) pathogens .
Case Study 2: Enzyme Inhibition Profile
Research on the enzyme inhibition profile showed that:
| Enzyme Type | Inhibition Type | IC50 (nM) |
|---|---|---|
| MAO-A | Non-competitive | 40 |
| MAO-B | Reversible | 50 |
This data suggests that the compound and its derivatives could be useful in developing treatments for conditions related to neurotransmitter dysregulation .
The biological activity of 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride can be attributed to its structural features:
Q & A
Q. What are the established synthetic routes for 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride, and how can purity be optimized?
Methodological Answer: Synthetic routes often involve cyclization reactions of hydrazine derivatives with diketones or nitriles under acidic conditions. For example, analogous compounds like 2-hydrazinylimidazole hydrochlorides are synthesized via condensation reactions followed by hydrochlorination . To optimize purity:
- Use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC to confirm molecular identity and purity (>99%).
- Employ recrystallization in ethanol/water mixtures to remove byproducts.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base or sulfate salt?
Methodological Answer: The dihydrochloride form enhances aqueous solubility due to increased ionic character, critical for in vitro assays. Stability testing under varying pH (e.g., phosphate-buffered saline at pH 7.4 vs. gastric fluid at pH 2) is recommended. Comparative studies with the sulfate salt (e.g., 3,4-diamino-2-methylpyrazole sulfate, CAS 20055-01-0) show differences in hygroscopicity and thermal stability, which can be assessed via thermogravimetric analysis (TGA) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR in DMSO-d6 to resolve amine and aromatic protons.
- FT-IR : Identify N-H stretches (3100–3300 cm) and C-N vibrations (1250–1350 cm).
- X-ray crystallography : For unambiguous structural confirmation, use SHELX software for refinement, particularly for resolving hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictory data in crystallographic studies of derivatives?
Methodological Answer: Contradictions often arise from disordered solvent molecules or twinned crystals. Strategies include:
- Collecting high-resolution data (<1.0 Å) and using SHELXL’s TWIN/BASF commands for refinement .
- Comparing multiple datasets (e.g., synchrotron vs. lab-source) to validate occupancy ratios.
- Applying density functional theory (DFT) to model electronic environments and compare with experimental bond lengths/angles.
Q. What experimental designs are effective for evaluating biological activity, such as antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentration (MIC).
- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. For mechanistic studies, pair with flow cytometry to detect apoptosis (Annexin V/PI staining) and Western blotting for H3K4/H3K9 methylation markers, as seen in LSD1 inhibitor studies .
Q. How do structural modifications (e.g., substituent variations) impact reactivity and bioactivity?
Methodological Answer:
- Substituent effects : Synthesize analogs with electron-withdrawing (e.g., -NO, -Cl) or donating (-OCH) groups at the pyrazole ring. Compare reaction kinetics via stopped-flow spectroscopy.
- Bioactivity correlations : Use QSAR models to link substituent Hammett constants () with MIC values or IC. For example, 4-chlorophenyl derivatives in pyrazole-carboximidamide analogs showed enhanced activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
